Welcome to the BenchChem Online Store!
molecular formula C10H11BrClNO B578380 4-(3-Bromo-5-chlorophenyl)morpholine CAS No. 1259445-15-2

4-(3-Bromo-5-chlorophenyl)morpholine

Cat. No. B578380
M. Wt: 276.558
InChI Key: QIPUQUIHTVGPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940724B2

Procedure details

A solution of 1-bromo-3-chloro-5-fluorobenzene (5.05 g, 24.11 mmol), morpholine (3.15 mL, 36.2 mmol), potassium carbonate (6.66 g, 48.2 mmol), and DMF (45 mL) was stirred at 60° C. for 48 h, then at 110° C. for 24 h. The reaction mixture was concd, and the resulting residue was partitioned between EtOAc and water. The organic phase was dried over magnesium sulfate and concd, affording a crude material that was purified by column chromatography (silica; 0-10% EtOAc in hexanes) to yield 4-(3-bromo-5-chlorophenyl)morpholine as a white amorphous solid. Mass Spectrum (ESI) m/e=276.0 (M+1).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([Cl:9])[CH:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[C:4]([Cl:9])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Cl
Name
Quantity
3.15 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
6.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate and concd
CUSTOM
Type
CUSTOM
Details
affording a crude material that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica; 0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.